REACTION_CXSMILES
|
C1(=O)[NH:5]C(=O)C2=CC=CC=C12.[ClH:12].C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4O[C@@H]([N:43]5[CH:48]=[C:47]([C:49]([NH2:51])=O)[CH2:46][CH:45]=[CH:44]5)[C@H](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3O)C=2N=1>>[ClH:12].[ClH:12].[NH2:5][CH2:44][CH2:45][CH2:46][C:47]1[CH:48]=[N:43][NH:51][CH:49]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
phthalic acid removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a product which
|
Type
|
CUSTOM
|
Details
|
after recrystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of ethanol and ethyl ether
|
Type
|
CUSTOM
|
Details
|
This pyrazole compound could be coupled to the activated dextran by reaction of the terminal amino group
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.NCCCC=1C=NNC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |